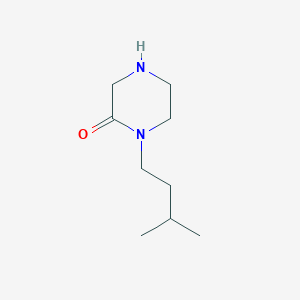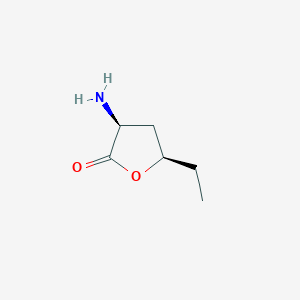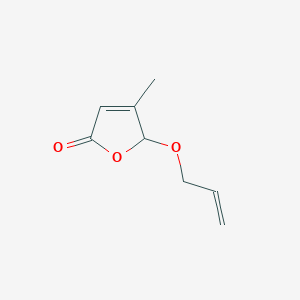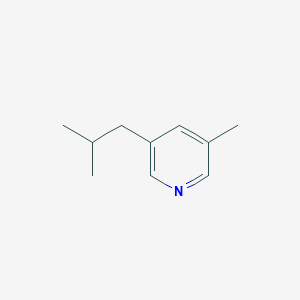
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of an allylthiomethyl group and a 1-methylbutyl group attached to the barbituric acid core, with a sodium salt form to enhance its solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core can be synthesized by the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of Allylthiomethyl Group: The allylthiomethyl group can be introduced through a nucleophilic substitution reaction using allylthiomethyl halides.
Introduction of 1-Methylbutyl Group: The 1-methylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Sodium Salt: The final step involves the neutralization of the barbituric acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allylthiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups of the barbituric acid core, potentially forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylthiomethyl group or the 1-methylbutyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted barbituric acid derivatives.
科学的研究の応用
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of barbiturates on biological systems.
Medicine: Possible applications as a sedative, anesthetic, or anticonvulsant.
Industry: Use in the production of pharmaceuticals or as a chemical intermediate.
作用機序
The mechanism of action of barbiturates typically involves the enhancement of gamma-aminobutyric acid (GABA) activity at GABA_A receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent CNS depression. The specific molecular targets and pathways for 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt would likely be similar, involving modulation of GABAergic neurotransmission.
類似化合物との比較
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate used as a sedative and hypnotic.
Uniqueness
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. The presence of the allylthiomethyl group and the 1-methylbutyl group may influence its solubility, metabolism, and interaction with biological targets.
特性
CAS番号 |
66941-93-3 |
|---|---|
分子式 |
C13H19N2NaO3S |
分子量 |
306.36 g/mol |
IUPAC名 |
sodium;4,6-dioxo-5-pentan-2-yl-5-(prop-2-enylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H20N2O3S.Na/c1-4-6-9(3)13(8-19-7-5-2)10(16)14-12(18)15-11(13)17;/h5,9H,2,4,6-8H2,1,3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChIキー |
DRKCHVHLICEQIA-UHFFFAOYSA-M |
正規SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CSCC=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)





![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)






